Cas no 471-01-2 (3-Cyclohexen-1-one,3,5,5-trimethyl-)

3-Cyclohexen-1-one,3,5,5-trimethyl- structure
471-01-2 structure
Product Name:3-Cyclohexen-1-one,3,5,5-trimethyl-
CAS No:471-01-2
Molecular Formula:C9H14O
Molecular Weight:138.20686
CID:329336
PubChem ID:10108

3-Cyclohexen-1-one,3,5,5-trimethyl- Properties

Names and Identifiers

    • 3-Cyclohexen-1-one,3,5,5-trimethyl-
    • 3,5,5-trimethylcyclohex-3-en-1-one
    • &#946
    • 3,5,5-trimethyl-3-cyclohexen-1-one
    • 3,5,5-Trimethyl-3-cyclohexene-1-one
    • 3,5,5-Trimethylcyclohex-3-enone
    • -Isophorone
    • -Phorone
    • .beta.-Isophorone
    • .beta.-Phorone
    • 3,5,5-trimethyl-3-cyclohexen-1-on
    • ai3-33979
    • beta-isophorone
    • beta-phorone
    • Crocusatin E
    • 3,5,5-Trimethyl-3-cyclohexen-1-one #
    • 3-Cyclohexen-1-one, 3,5,5-trimethyl-
    • 3,3,5-Trimethyl-cyclohex-4-en-1-one
    • b-Isophorone
    • beta -isophorone
    • EINECS 207-434-1
    • 471-01-2
    • 3,5,5-trimethylcyclohexa-3-en-1-one
    • UNII-R817UQW62V
    • CHEBI:193728
    • NS00003022
    • b-Phorone
    • .beta-Isophorone
    • EC 207-434-1
    • DTXSID90197034
    • beta -phorone
    • R817UQW62V
    • SCHEMBL4359239
    • AKOS006277685
    • Q27287939
    • InChIKey: LKOKKQDYMZUSCG-UHFFFAOYSA-N
    • Inchi: 1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h5H,4,6H2,1-3H3
    • SMILES: CC1=CC(C)(C)CC(=O)C1

Computed Properties

  • Exact Mass: 138.10452
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 138.104
  • Heavy Atom Count: 10
  • Complexity: 187
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.6
  • Tautomer Count: 8
  • Surface Charge: 0
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • LogP: 2.32180
  • PSA: 17.07
  • Refractive Index: 1.455
  • Boiling Point: 189.2°Cat760mmHg
  • Flash Point: 64.2°C
  • Density: 0.905

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